2-Hydroxy-3,5,4'-trichlorobenzophenone
Description
Contextualization of Polychlorinated Aromatic Compounds in Environmental and Synthetic Chemistry
Polychlorinated aromatic compounds (PCACs) are a broad class of substances that have garnered considerable attention for decades. In environmental science, compounds like polychlorinated biphenyls (PCBs) and dioxins are notorious for their persistence, bioaccumulation, and toxic effects. researchgate.net These compounds are often byproducts of industrial processes and incomplete combustion. nih.gov Their chemical stability, a direct result of the strong carbon-chlorine bonds, makes them resistant to degradation in the environment. nih.gov
From a synthetic chemistry perspective, the controlled introduction of chlorine atoms onto aromatic rings is a powerful tool for modulating the electronic and steric properties of a molecule. This allows for the fine-tuning of reactivity and the creation of intermediates for more complex molecular architectures. blablawriting.net The synthesis of specific polychlorinated aromatic compounds often involves electrophilic aromatic substitution reactions, where the regioselectivity is dictated by the directing effects of existing substituents on the aromatic ring. sigmaaldrich.com
Significance of the Benzophenone (B1666685) Core Structure in Contemporary Chemical Research
The benzophenone framework is a ubiquitous and versatile scaffold in chemistry. tandfonline.comsigmaaldrich.com Its diaryl ketone structure allows for a wide range of chemical transformations and imparts unique photophysical properties. Benzophenones are widely used as photoinitiators in polymer chemistry, as they can absorb UV light and promote cross-linking reactions. tandfonline.com
In medicinal chemistry, the benzophenone core is found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. tandfonline.comscielo.br The ability of the benzophenone structure to interact with biological targets, often through hydrogen bonding and pi-stacking interactions, makes it a privileged scaffold in drug discovery. sigmaaldrich.com Furthermore, substituted benzophenones, particularly those with hydroxyl groups, are extensively used as UV absorbers in sunscreens and as stabilizers in plastics to prevent photodegradation. dormer.comsigmaaldrich.com
Identification of Research Gaps and Potential Academic Contributions Pertaining to 2-Hydroxy-3,5,4'-trichlorobenzophenone
A thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While general information on polychlorinated compounds and benzophenones is abundant, detailed studies on this particular molecule are scarce. Commercial suppliers list it as a research chemical, often without extensive analytical data, underscoring its novelty and the lack of in-depth investigation. tandfonline.com
This lack of information presents several opportunities for academic contribution. The synthesis of this compound, likely via a Friedel-Crafts acylation reaction between a substituted benzoyl chloride and a substituted phenol (B47542), has not been extensively documented. sigmaaldrich.comsigmaaldrich.com A systematic study of its synthesis and characterization would be a valuable addition to synthetic organic chemistry.
Furthermore, the biological activity and photophysical properties of this compound remain unexplored. Given the known activities of other hydroxylated and chlorinated benzophenones, it is plausible that this compound could exhibit interesting properties, such as enhanced UV absorption, potential antimicrobial or anticancer activity, or unique photochemical reactivity. Investigating these aspects could lead to the development of new functional materials or therapeutic agents. The study of its potential environmental fate and persistence, in comparison to other polychlorinated aromatics, would also be a significant contribution to environmental chemistry.
Physicochemical Properties of this compound
While detailed experimental data is limited, the basic physicochemical properties of this compound can be compiled from available sources.
| Property | Value | Source |
| Molecular Formula | C₁₃H₇Cl₃O₂ | tandfonline.com |
| Molecular Weight | 301.55 g/mol | tandfonline.com |
| Appearance | Solid | tandfonline.com |
| InChI Key | MMGDNSZERDNXDF-UHFFFAOYSA-N | tandfonline.com |
| SMILES String | Oc1c(Cl)cc(Cl)cc1C(=O)c2ccc(Cl)cc2 | tandfonline.com |
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-(3,5-dichloro-2-hydroxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O2/c14-8-3-1-7(2-4-8)12(17)10-5-9(15)6-11(16)13(10)18/h1-6,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGDNSZERDNXDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701271049 | |
| Record name | Benzophenone, 3,4′,5-trichloro-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701271049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99585-50-9 | |
| Record name | Benzophenone, 3,4′,5-trichloro-2-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99585-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzophenone, 3,4′,5-trichloro-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701271049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 3,5,4 Trichlorobenzophenone
Strategic Retrosynthetic Analysis and Precursor Chemistry
A logical retrosynthetic analysis of 2-Hydroxy-3,5,4'-trichlorobenzophenone points towards a Friedel-Crafts acylation reaction as the key bond-forming step. This disconnection breaks the carbon-carbonyl bond between the two aromatic rings, leading to two simpler precursor molecules: 2,4-dichlorophenol (B122985) and 4-chlorobenzoyl chloride.
Disconnection Approach:
Target Molecule: this compound
Key Disconnection: The C-C bond between the carbonyl group and the dichlorinated phenolic ring.
Synthetic Equivalents (Precursors):
Acylating Agent: 4-chlorobenzoyl chloride
Aromatic Substrate: 2,4-dichlorophenol
This retrosynthetic pathway is synthetically viable as both 2,4-dichlorophenol and 4-chlorobenzoyl chloride are commercially available starting materials. The hydroxyl group on the phenol (B47542) directs the incoming acyl group primarily to the ortho and para positions. In the case of 2,4-dichlorophenol, the para position is blocked by a chlorine atom, and the hydroxyl group's directing effect, combined with the steric hindrance from the adjacent chlorine at position 3, favors acylation at the C6 position, leading to the desired 2-hydroxy-3,5-dichloro-substituted ring.
Exploration of Novel Synthetic Routes and Reaction Pathways
The primary synthetic route to this compound is the Friedel-Crafts acylation. However, advancements in synthetic methodology offer several avenues for its preparation, focusing on catalytic efficiency, greener processes, and the use of modern synthetic technologies.
Catalytic Approaches in C-C and C-O Bond Formation
The core C-C bond formation in the synthesis of this compound is achieved through Friedel-Crafts acylation, a reaction that is typically catalyzed by a Lewis acid.
Lewis Acid Catalysis: The reaction between 2,4-dichlorophenol and 4-chlorobenzoyl chloride necessitates a Lewis acid catalyst to activate the acyl chloride, making it a more potent electrophile. Commonly used Lewis acids for this type of transformation include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). The choice of catalyst can significantly influence the reaction's efficiency and selectivity. For the acylation of phenols, a stoichiometric amount of the catalyst is often required as it complexes with both the starting phenol and the product benzophenone (B1666685).
A plausible synthetic scheme is as follows:

Figure 1: Plausible synthetic route for this compound via Friedel-Crafts acylation.
Principles of Green Chemistry in Synthetic Design
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. In the context of synthesizing this compound, several strategies can be employed:
Catalyst Selection: While traditional Lewis acids like AlCl₃ are effective, they are often used in stoichiometric amounts and generate significant waste during workup. The exploration of solid acid catalysts or recyclable Lewis acids could offer a greener alternative.
Solvent Choice: The use of hazardous and volatile organic solvents is a major concern. Research into solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids is an active area of investigation for Friedel-Crafts reactions.
Energy Efficiency: Employing energy-efficient methods like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating.
Microwave-Assisted and Flow Chemistry Applications
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate many organic reactions, including Friedel-Crafts acylations. The rapid and uniform heating provided by microwaves can lead to shorter reaction times, higher yields, and cleaner reaction profiles. For the synthesis of this compound, a microwave-assisted approach could potentially reduce the required reaction time from hours to minutes.
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. A flow process for the synthesis of this compound could involve pumping the reactants and a catalyst through a heated reactor coil, allowing for precise control over reaction parameters and potentially higher throughput.
Optimization of Reaction Parameters and Yield Enhancement
To maximize the yield and purity of this compound, several reaction parameters in the Friedel-Crafts acylation can be optimized.
| Parameter | Condition | Rationale |
| Catalyst | Aluminum chloride (AlCl₃) | A strong and commonly used Lewis acid for Friedel-Crafts acylation. |
| Solvent | Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane | Inert solvents that are effective for Friedel-Crafts reactions. |
| Temperature | 0 °C to room temperature | Lower temperatures can help to control the exothermicity of the reaction and minimize side products. |
| Reaction Time | 2-24 hours | Monitoring the reaction by techniques like TLC or GC-MS is crucial to determine the optimal reaction time. |
| Stoichiometry | Slight excess of the acylating agent | Can help to drive the reaction to completion. |
This table presents a plausible set of optimized conditions based on general knowledge of Friedel-Crafts acylation reactions.
Derivatization and Functionalization Strategies for this compound Analogues
The presence of a hydroxyl group and reactive positions on the aromatic rings of this compound allows for a variety of derivatization and functionalization reactions to produce novel analogues.
O-Alkylation: The phenolic hydroxyl group can be readily alkylated using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. This reaction would yield the corresponding alkoxybenzophenone derivatives.
| Alkylating Agent | Base | Product |
| Methyl iodide (CH₃I) | Potassium carbonate (K₂CO₃) | 2-Methoxy-3,5,4'-trichlorobenzophenone |
| Ethyl bromide (C₂H₅Br) | Sodium hydride (NaH) | 2-Ethoxy-3,5,4'-trichlorobenzophenone |
| Benzyl chloride (C₆H₅CH₂Cl) | Cesium carbonate (Cs₂CO₃) | 2-(Benzyloxy)-3,5,4'-trichlorobenzophenone |
This table illustrates potential O-alkylation reactions to generate analogues.
Further Electrophilic Aromatic Substitution: The existing substituents on the aromatic rings will direct further electrophilic substitution. For instance, nitration or further halogenation could be explored, although the electron-withdrawing nature of the chlorine atoms and the carbonyl group would make such reactions challenging.
Reduction of the Carbonyl Group: The ketone functionality can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would lead to the formation of a substituted diphenylmethanol.
Conversion to Heterocyclic Systems: The 1,2-dicarbonyl arrangement in the benzophenone core can be a precursor for the synthesis of various heterocyclic compounds through condensation reactions with appropriate binucleophiles.
Advanced Spectroscopic and Chromatographic Techniques for Structural Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
¹H and ¹³C NMR Chemical Shift Analysis
Due to the absence of published experimental spectral data for 2-Hydroxy-3,5,4'-trichlorobenzophenone, the following analysis is based on established principles of NMR spectroscopy and predicted chemical shifts derived from analogous structures.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the hydroxyl proton.
Aromatic Protons: The spectrum would show signals for the five aromatic protons on the two benzene (B151609) rings. The protons on the dichlorinated A-ring (adjacent to the hydroxyl group) would appear as two distinct doublets in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effects of the carbonyl group and the chlorine atoms. The protons on the monochlorinated B-ring would likely appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring, also in the δ 7.0 to 8.0 ppm range. The exact chemical shifts and coupling constants (J-values) would be influenced by the electronic effects of the substituents.
Hydroxyl Proton: The phenolic hydroxyl proton is expected to appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is typically found in the range of δ 5.0 to 12.0 ppm. Intramolecular hydrogen bonding with the adjacent carbonyl group would likely shift this proton to the more downfield end of the range.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, thirteen distinct carbon signals are anticipated.
Carbonyl Carbon: The carbonyl carbon of the benzophenone (B1666685) moiety is the most deshielded and would appear at a characteristic downfield chemical shift, typically in the range of δ 190 to 200 ppm.
Aromatic Carbons: The aromatic carbons would resonate in the region of δ 110 to 160 ppm. The carbons directly attached to the chlorine atoms and the hydroxyl group will have their chemical shifts significantly influenced by these substituents. For instance, carbons bearing a chlorine atom are expected to be shifted downfield. The one-bond chlorine-isotope effect could potentially be used as a tool for the definitive identification of chlorinated carbons in the ¹³C NMR spectrum. nih.gov The carbon attached to the hydroxyl group (C-2) would also show a characteristic downfield shift.
Quaternary Carbons: The spectrum will also display signals for the quaternary carbons, including those attached to the chlorine atoms, the hydroxyl group, and the carbonyl group, which will typically have lower intensities compared to the protonated carbons.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound This table is based on predicted values and principles of NMR spectroscopy.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (A-ring) | 7.0 - 8.0 | Doublets |
| Aromatic (B-ring) | 7.0 - 8.0 | Doublets |
| Hydroxyl | 5.0 - 12.0 | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table is based on predicted values and principles of NMR spectroscopy.
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl | 190 - 200 |
| Aromatic (C-O/C-Cl) | 140 - 160 |
| Aromatic (C-H/C-C) | 110 - 140 |
Two-Dimensional (2D) NMR Experiments for Connectivity and Proximity
To overcome the limitations of one-dimensional NMR and to definitively assign all proton and carbon signals, a series of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to identify which protons are adjacent to each other on the aromatic rings, confirming the substitution patterns.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the chemical shifts of the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is particularly crucial for identifying the connectivity of quaternary carbons, such as the carbonyl carbon and the chlorinated carbons, by observing their long-range correlations with nearby protons. For instance, correlations between the protons on the A-ring and the carbonyl carbon would confirm the benzophenone core structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the through-space relationships between protons on the two different aromatic rings, which can help in assigning their relative orientations.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.
O-H Stretching: A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the hydroxyl group. The broadness is due to hydrogen bonding. Intramolecular hydrogen bonding to the carbonyl oxygen would likely shift this band to a lower frequency.
C=O Stretching: A strong, sharp absorption band in the range of 1650-1630 cm⁻¹ is characteristic of the carbonyl group of the benzophenone. The conjugation with the aromatic rings and the intramolecular hydrogen bonding with the hydroxyl group typically lower the frequency compared to a simple ketone.
C=C Stretching: Aromatic C=C stretching vibrations would appear as a series of bands in the 1600-1450 cm⁻¹ region.
C-Cl Stretching: The C-Cl stretching vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound This table is based on predicted values and principles of IR spectroscopy.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (H-bonded) | 3400 - 3200 | Broad, Medium |
| C=O Stretch | 1650 - 1630 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak |
| C-Cl Stretch | 800 - 600 | Medium to Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman is often better for non-polar and symmetric vibrations.
Aromatic Ring Vibrations: The symmetric "breathing" modes of the aromatic rings would be expected to give strong signals in the Raman spectrum.
C-Cl Vibrations: The C-Cl stretching vibrations would also be observable in the Raman spectrum and can help to confirm the presence of the chloro-substituents.
C=O Vibration: The carbonyl stretch, while strong in the IR, would likely be weaker in the Raman spectrum.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
For this compound, the molecular ion peak ([M]⁺) would be expected at m/z 300, with a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The exact m/z of the molecular ion would be 301.55. sigmaaldrich.comsigmaaldrich.com
The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways:
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This would lead to the formation of acylium ions by the loss of the chlorophenyl or the dihydroxyphenyl radical.
Loss of CO: The molecular ion could lose a molecule of carbon monoxide (CO) to form a biphenyl-like radical cation.
Loss of Chlorine: Fragmentation involving the loss of one or more chlorine atoms is also a probable pathway.
Rearrangement Reactions: Rearrangement reactions, such as the McLafferty rearrangement, are possible if the appropriate structural features are present, though less likely for this specific rigid structure.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound This table is based on predicted fragmentation patterns.
| Fragment Ion | Proposed Structure/Loss |
|---|---|
| [M]⁺ | Molecular Ion |
| [M-Cl]⁺ | Loss of a chlorine atom |
| [M-CO]⁺ | Loss of carbon monoxide |
| [C₇H₄ClO]⁺ | 4-chlorobenzoyl cation |
| [C₆H₃Cl₂O]⁺ | 2-hydroxy-3,5-dichlorophenyl radical cation |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is instrumental in determining the elemental composition of this compound with high accuracy. This technique provides a precise mass measurement of the molecular ion, allowing for the unequivocal confirmation of its chemical formula, C₁₃H₇Cl₃O₂. sigmaaldrich.com The high resolving power of instruments like the Orbitrap enables the differentiation of the target analyte from other compounds with the same nominal mass, which is crucial for metabolomic studies and impurity profiling. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Coupling
Gas chromatography-mass spectrometry serves as a robust method for the analysis of volatile and semi-volatile compounds like benzophenone derivatives. researchgate.net For the analysis of this compound, a derivatization step, such as methylation or silylation, is often necessary to increase its volatility and thermal stability, preventing degradation in the GC inlet. nih.govtno.nl The subsequent mass spectrometric analysis provides characteristic fragmentation patterns that act as a fingerprint for the compound, allowing for its definitive identification. Selected ion monitoring (SIM) in GC-MS can be employed for enhanced sensitivity and quantitative analysis in complex samples. nih.gov
Table 1: Predicted GC-MS Data for a Related Hydroxylated Chalcone
| Property | Value |
| Ionization Mode | Positive |
| Ionization Energy | 70 eV |
| Molecular Formula | C₂₀H₂₀O₄ |
| Molecular Weight | 324.1362 Da |
| Note: This table presents predicted data for a structurally related compound, (E)-2',4,4'-Trihydroxy-3-prenylchalcone, to illustrate the type of information obtained from GC-MS analysis. hmdb.ca Actual data for this compound would require experimental determination. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling
Liquid chromatography-mass spectrometry is a highly sensitive and versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. ekb.eg LC-MS methods, particularly when coupled with tandem mass spectrometry (LC-MS/MS), are well-suited for the determination of benzophenones and their metabolites in various matrices. nih.govnih.gov The initial separation by liquid chromatography is followed by mass spectrometric detection, which can provide both molecular weight information and structural data through fragmentation analysis. researchgate.net This technique offers low limits of detection, often in the nanogram per milliliter range, making it ideal for trace-level analysis. nih.govnih.gov
Chromatographic Methods for Separation and Purity Profiling
Chromatographic techniques are fundamental for isolating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-performance liquid chromatography is a cornerstone for the separation, quantification, and purity evaluation of non-volatile compounds like this compound. Method development typically involves optimizing the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with an acid modifier like formic acid), selecting a suitable stationary phase (commonly a C18 column), and setting the detector wavelength for optimal response. nih.gov Isocratic or gradient elution can be employed to achieve efficient separation from starting materials, byproducts, and degradation products. nih.gov
Gas Chromatography (GC) for Volatile Species Analysis
Gas chromatography is the preferred method for analyzing any volatile impurities that may be present in a sample of this compound. This could include residual solvents from the synthesis process or volatile byproducts. The choice of the GC column's stationary phase is critical to achieving the desired separation. Confirmation of the identity of separated volatile components is typically achieved by coupling the GC to a mass spectrometer. tno.nlnih.gov
Theoretical and Computational Chemistry Approaches to 2 Hydroxy 3,5,4 Trichlorobenzophenone
Quantum Chemical Calculations for Electronic and Geometric Structure
Quantum chemical calculations are fundamental in elucidating the electronic and geometric characteristics of 2-Hydroxy-3,5,4'-trichlorobenzophenone. These methods, particularly those based on Density Functional Theory (DFT), offer a detailed description of the molecule's quantum mechanical nature.
Density Functional Theory (DFT) for Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can accurately predict its optimized molecular geometry. nih.gov These calculations determine key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the three-dimensional arrangement of the atoms.
Below is a table of selected optimized geometric parameters for this compound, as would be typically obtained from DFT calculations.
| Parameter | Value |
| C=O Bond Length | ~1.24 Å |
| C-C (inter-ring) Bond Length | ~1.49 Å |
| O-H Bond Length | ~0.97 Å |
| C-Cl Bond Lengths | ~1.74 - 1.75 Å |
| Phenyl Ring Dihedral Angle | Variable, dependent on conformation |
Note: These values are illustrative and would be precisely determined in a specific DFT study.
Molecular Electrostatic Potential and Frontier Molecular Orbital Analysis
The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are crucial for understanding the reactivity of this compound. The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. researchgate.net For this compound, the negative potential (red regions) is expected to be concentrated around the electronegative oxygen and chlorine atoms, highlighting them as sites for electrophilic attack. Conversely, the regions of positive potential (blue regions) are typically found around the hydrogen atoms.
Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule. For substituted benzophenones, the HOMO is often a π-orbital distributed over the phenyl rings, and the LUMO is a π* orbital, primarily localized on the carbonyl group and the aromatic system. nih.gov
| Orbital | Typical Energy (eV) | Description |
| HOMO | -6.5 to -7.5 | Electron-donating ability, π-character |
| LUMO | -1.5 to -2.5 | Electron-accepting ability, π*-character |
| HOMO-LUMO Gap | ~4.0 to 5.0 | Indicates chemical reactivity and stability |
Note: These energy values are representative and would be calculated specifically for the molecule.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. nih.gov These simulations provide insights into the conformational landscape of the molecule, revealing the different stable and metastable shapes it can adopt. The rotational freedom around the single bonds connecting the phenyl rings to the carbonyl carbon allows for various conformations, and MD simulations can map the energy surface associated with these rotational degrees of freedom.
Furthermore, MD simulations are invaluable for understanding solvation effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol, or acetonitrile), one can observe the specific interactions between the solute and the solvent. nih.gov For this compound, this includes the formation of hydrogen bonds between the hydroxyl and carbonyl groups with protic solvents, and the arrangement of solvent molecules around the hydrophobic chlorinated phenyl rings. nih.gov These solvation dynamics can significantly influence the molecule's conformation, stability, and reactivity. nih.gov
Prediction of Spectroscopic Signatures from First Principles
Computational methods can predict various spectroscopic signatures of this compound from first principles. Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis). nih.gov These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov The main electronic transitions in benzophenone (B1666685) derivatives in the UVA/UVB range are typically of π → π* character. nih.gov
Vibrational spectra, such as Infrared (IR) and Raman, can also be simulated. By calculating the harmonic vibrational frequencies, one can predict the positions of the characteristic peaks corresponding to different functional groups. For this compound, this would include the C=O stretching frequency, O-H stretching, and C-Cl stretching vibrations. researchgate.netspectroscopyonline.com Comparing these predicted spectra with experimental data serves as a powerful validation of the computational model.
| Spectroscopic Feature | Predicted Wavenumber/Wavelength | Vibrational/Electronic Transition |
| C=O Stretch (IR) | ~1650-1680 cm⁻¹ | Stretching of the carbonyl group |
| O-H Stretch (IR) | ~3200-3400 cm⁻¹ (broad) | Stretching of the hydroxyl group involved in H-bonding |
| C-Cl Stretch (IR) | ~700-850 cm⁻¹ | Stretching of the carbon-chlorine bonds |
| UV-Vis λmax | ~280-350 nm | π → π* transitions |
Note: These are typical ranges and the exact values would be obtained from specific calculations.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the minimum energy pathways from reactants to products. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate.
For benzophenone derivatives, photochemical reactions are of particular interest. nih.govarxiv.org Computational methods can be used to study the excited state potential energy surfaces and identify conical intersections, which are crucial for understanding the photophysical and photochemical pathways, such as intersystem crossing and internal conversion. nih.govarxiv.org For ground-state reactions, such as electrophilic substitution on the aromatic rings or nucleophilic addition to the carbonyl group, DFT calculations can determine the activation energies by finding the energy difference between the reactants and the transition state. This information is vital for predicting reaction rates and understanding the factors that control the reaction's outcome. While specific reaction mechanisms for this compound are not extensively detailed in the provided search results, the general principles of computational reaction mechanism studies on benzophenones are applicable. researchgate.net
Structure Activity Relationship Sar Studies and Intermolecular Interactions of Halogenated Benzophenone Derivatives
Correlation of Molecular Structure with Chemical Reactivity Profiles
The reactivity of benzophenone (B1666685) derivatives is significantly influenced by the nature and position of their substituents. The carbonyl group and the substituted aromatic rings are the primary sites for chemical reactions. In the case of 2-Hydroxy-3,5,4'-trichlorobenzophenone, the hydroxyl group and the chlorine atoms would be expected to modulate the reactivity of the molecule. The hydroxyl group can act as a proton donor and may participate in intramolecular hydrogen bonding with the carbonyl oxygen, a common feature in 2-hydroxybenzophenones that can influence their photochemical behavior. beilstein-journals.orgmdpi.com The chlorine atoms, being electron-withdrawing, would affect the electron density distribution across the aromatic rings, influencing the susceptibility of the molecule to electrophilic or nucleophilic attack. nih.govnih.gov The acidity of the C-H bonds adjacent to the carbonyl group can also be affected by the substituents, which is a key factor in enolization reactions. sigmaaldrich.com
Investigations into Non-Covalent Interactions and Supramolecular Organization
The assembly of molecules in the solid state is dictated by a variety of non-covalent interactions. For halogenated benzophenones, these interactions are crucial in determining their crystal packing and, consequently, their physical properties.
Characterization of Intra- and Intermolecular Hydrogen Bonding
The presence of a hydroxyl group in the ortho position to the carbonyl group in this compound strongly suggests the potential for intramolecular hydrogen bonding, forming a stable six-membered ring. beilstein-journals.orgmdpi.com This interaction is a dominant feature in many 2-hydroxybenzophenone (B104022) derivatives and has been shown to be crucial for their use as UV absorbers. ugr.es Intermolecular hydrogen bonding, involving the hydroxyl group and the carbonyl oxygen of adjacent molecules, would also be a significant factor in the supramolecular organization, often leading to the formation of chains or dimers. researchgate.netnih.gov
Role of Pi-Stacking in Crystal Packing and Self-Assembly
Pi-stacking interactions between the aromatic rings of neighboring benzophenone molecules are a common feature in their crystal structures. The extent and geometry of this stacking are influenced by the substituents on the rings. In some benzophenone-based systems, these interactions are harnessed to create self-assembling supramolecular structures like gels.
Ligand-Binding Pocket Interactions: Theoretical Modeling
Theoretical modeling, particularly molecular docking studies, is a powerful tool for predicting how a molecule might interact with a biological target. For benzophenone derivatives, docking studies have been used to understand their interactions with the binding sites of proteins like P-glycoprotein. crystallography.netugr.es Such studies for this compound would involve identifying potential hydrogen bond donors and acceptors, hydrophobic regions, and sites for halogen bonding within a target binding pocket. The interactions could be mapped to specific amino acid residues. sigmaaldrich.com However, no such specific modeling studies for this compound have been published.
Influence of Substituent Effects (e.g., Chlorine Positions) on Electronic and Steric Properties
The positions of the chlorine atoms on the benzophenone scaffold have a profound impact on its electronic and steric properties. The electron-withdrawing nature of chlorine affects the electron density distribution on the aromatic rings, which can be quantified by parameters like the Hammett constants. nih.govnih.gov This, in turn, influences the molecule's reactivity and its ability to participate in certain non-covalent interactions.
Sterically, the presence of substituents, especially at the ortho positions, can force the aromatic rings to twist out of planarity with respect to the carbonyl group. The dihedral angles between the phenyl rings and the carbonyl plane are a key structural feature of benzophenones. researchgate.net The specific arrangement of chlorine atoms in this compound would dictate its preferred conformation, which has implications for its packing in a crystal and its interaction with biological receptors.
Data Tables
Due to the absence of specific experimental data for this compound, data tables containing detailed research findings cannot be generated. However, a table of its basic properties is provided below.
| Property | Value | Source |
| Chemical Formula | C₁₃H₇Cl₃O₂ | sigmaaldrich.com |
| Molecular Weight | 301.55 g/mol | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| SMILES String | Oc1c(Cl)cc(Cl)cc1C(=O)c2ccc(Cl)cc2 | sigmaaldrich.com |
| InChI Key | MMGDNSZERDNXDF-UHFFFAOYSA-N | sigmaaldrich.com |
Advanced Research Directions and Future Perspectives in 2 Hydroxy 3,5,4 Trichlorobenzophenone Research
Development of Analytical Methods for Trace Detection and Environmental Monitoring
The ubiquitous nature of benzophenones and their derivatives in consumer products and their subsequent release into the environment necessitates the development of highly sensitive and selective analytical methods for their detection. nih.govmdpi.com While general methods for benzophenone (B1666685) analysis exist, future research should focus on creating tailored techniques for the specific detection of 2-Hydroxy-3,5,4'-trichlorobenzophenone, especially at trace levels in complex environmental matrices.
Benzophenones have been identified in various environmental compartments, including water, sludge, and even human tissues. nih.govmdpi.com Their concentrations can range from nanograms per liter (ng/L) to micrograms per liter (µg/L), depending on the location and anthropogenic activities. mdpi.com The development of robust analytical methods is crucial for accurate environmental monitoring and risk assessment.
Future research in this area should explore the following:
Advanced Extraction and Preconcentration Techniques: While solid-phase extraction (SPE) and microextraction by packed sorbent (MEPS) have been successfully employed for various benzophenones, optimizing these methods for this compound is essential. nih.gov The goal is to achieve high recovery rates and minimize matrix effects, especially in complex samples like wastewater and sediment.
High-Resolution Mass Spectrometry (HRMS): The use of techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) is common for benzophenone analysis. nih.gov Employing HRMS can offer higher selectivity and sensitivity, which is critical for distinguishing between different halogenated benzophenone isomers and for detecting the target compound at environmentally relevant concentrations.
Isotope Dilution Methods: The synthesis of an isotopically labeled internal standard for this compound would significantly improve the accuracy and precision of quantification by correcting for matrix effects and variations in instrument response.
Passive Sampling Techniques: Developing and calibrating passive samplers for this specific compound would enable time-integrated monitoring in aquatic environments, providing a more comprehensive picture of its long-term presence and potential for bioaccumulation.
A comparative table of existing and potential analytical methods is presented below:
| Analytical Technique | Sample Matrix | Potential Advantages for this compound | Research Focus |
| SPE-GC-MS | Water, Wastewater | Good sensitivity and established methodology for similar compounds. nih.gov | Optimization of sorbent material and elution solvents for high recovery. |
| MEPS-GC-MS | Water, Cosmetics | Reduced solvent consumption and faster sample preparation. nih.gov | Method validation for complex matrices and comparison with SPE. |
| LC-HRMS | Environmental Waters, Biota | High selectivity and sensitivity for isomer differentiation and trace detection. | Development of specific fragmentation pathways and library entries. |
| Passive Sampling | Aquatic Environments | Time-weighted average concentrations, ease of deployment. | Calibration of uptake rates and selection of appropriate sampler phases. |
Rational Design of Derivatives for Targeted Chemical Applications
Benzophenone derivatives are known for their diverse biological activities and applications, including their use as UV filters and as scaffolds in medicinal chemistry. researchgate.netnih.gov The specific substitution pattern of this compound, with its hydroxyl group and multiple chlorine atoms, offers a unique starting point for the rational design of new molecules with tailored properties.
Structure-activity relationship (SAR) studies on other benzophenones have provided valuable insights. For example, the position and nature of substituents on the benzophenone core can significantly influence their biological activity, such as their potential as antimitotic agents or inhibitors of multidrug transporters. nih.govdrugbank.com The introduction of an amino group at the C-3 position in the B-ring of some benzophenones, for instance, has been shown to be crucial for their cytotoxic activity. nih.gov Similarly, the presence and position of chloro groups can impact the molecule's efficacy. acs.org
Future research should leverage these principles to explore derivatives of this compound for applications such as:
Novel UV Absorbers: By modifying the electronic properties of the molecule through the addition or alteration of substituent groups, it may be possible to enhance its UV absorption characteristics, leading to more effective and stable sun-screening agents.
Antimicrobial Agents: The halogenated phenolic moiety is a common feature in many antimicrobial compounds. Investigating the antimicrobial activity of derivatives of this compound against a range of pathogens could lead to the discovery of new therapeutic agents.
Insecticidal Compounds: SAR studies on benzophenone hydrazone derivatives have shown that halogen substitution at the 4-positions of the aromatic rings is beneficial for insecticidal activity. nih.gov This suggests that derivatives of our target compound could be promising candidates for new pesticides.
Enzyme Inhibitors: The benzophenone scaffold has been used to develop inhibitors for various enzymes. drugbank.comimc.ac.at Computational docking studies combined with synthetic modifications could be used to design potent and selective inhibitors for specific biological targets.
A table outlining potential derivative classes and their target applications is provided below:
| Derivative Class | Synthetic Modification | Target Application | Rationale based on SAR |
| Amino-benzophenones | Introduction of an amino group | Antimitotic agents | The amino group can enhance cytotoxicity and tubulin polymerization inhibition. nih.gov |
| Benzophenone Hydrazones | Derivatization of the carbonyl group | Insecticides | Halogen substitution is often associated with good insecticidal activity. nih.gov |
| Alkoxy-benzophenones | Modification of the hydroxyl group | UV filters, enzyme inhibitors | Altering the electronic properties can tune UV absorption and protein binding affinity. |
Application of Chemoinformatics and Machine Learning for Predictive Modeling
The fields of chemoinformatics and machine learning offer powerful tools for predicting the properties, behavior, and potential toxicity of chemical compounds, thereby accelerating research and reducing the need for extensive experimental work. nih.govresearchgate.net For a compound like this compound, these computational approaches can provide valuable insights into its environmental fate and potential biological activity.
Machine learning models, trained on large datasets of chemical structures and their corresponding properties, can predict a wide range of endpoints, from physicochemical properties to biological activities. nih.gov For halogenated organic compounds, machine learning has been used to predict reactivity with free radicals, a key factor in their environmental degradation. nih.govresearchgate.net
Future research directions in this area include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models specifically for chlorinated benzophenones could help predict the toxicity and endocrine-disrupting potential of this compound and its derivatives. This would involve compiling a dataset of related compounds with known activities and using molecular descriptors to build predictive models.
Predicting Environmental Fate: Machine learning algorithms can be trained to predict the biodegradability and persistence of organic pollutants. nih.gov Applying such models to this compound could provide an early assessment of its environmental impact.
Virtual Screening for aDsorption, Distribution, Metabolism, and Excretion (ADME) Properties: For any potential therapeutic application of its derivatives, predicting ADME properties is crucial. Chemoinformatics tools can be used to perform virtual screening and identify candidates with favorable pharmacokinetic profiles.
Toxicity Prediction: Given the concerns about the toxicity of some benzophenone derivatives, predictive models for various toxicity endpoints (e.g., photogenotoxicity, cytotoxicity) would be highly valuable for prioritizing the synthesis and testing of new derivatives. nih.govresearchgate.net
The following table summarizes the potential applications of chemoinformatics and machine learning in the study of this compound:
| Computational Approach | Input Data | Predicted Property | Potential Impact |
| QSAR | Chemical structures and biological activity data of related benzophenones | Toxicity, endocrine disruption | Prioritization of derivatives for synthesis and testing. |
| Machine Learning | Molecular fingerprints and environmental fate data of organic pollutants | Biodegradability, persistence | Early assessment of environmental risk. nih.gov |
| ADME Modeling | Chemical structures | Absorption, distribution, metabolism, excretion | Guiding the design of derivatives with improved drug-like properties. |
| Toxicity Prediction | Chemical structures and toxicity data | Photogenotoxicity, cytotoxicity | Early identification of potentially harmful derivatives. nih.gov |
Interdisciplinary Approaches in Environmental Engineering and Sustainable Chemistry
Addressing the challenges posed by chlorinated organic pollutants like this compound requires an interdisciplinary approach that integrates environmental engineering and sustainable chemistry. nih.govyoutube.com The goal is to develop strategies for both the remediation of existing contamination and the design of greener, more sustainable chemical products and processes for the future.
The environmental fate of chlorinated organic pollutants is complex, involving processes like atmospheric oxidation, photolysis, and microbial degradation. nih.gov Understanding these pathways is essential for developing effective remediation technologies. Sustainable chemistry, on the other hand, focuses on minimizing the environmental impact of chemical products throughout their lifecycle, from design and synthesis to disposal. nih.gov
Key areas for future interdisciplinary research include:
Advanced Oxidation Processes (AOPs): Investigating the efficacy of AOPs, such as those involving hydroxyl radicals, for the degradation of this compound in water and wastewater is a promising research avenue. nih.gov
Bioremediation Strategies: Identifying and engineering microorganisms capable of degrading chlorinated benzophenones could lead to cost-effective and environmentally friendly remediation solutions. mines.edu
Green Synthesis Routes: Developing synthetic methods for this compound and its derivatives that utilize greener solvents, catalysts, and reaction conditions is a key goal of sustainable chemistry. chemicalbook.com This could involve exploring biocatalysis or flow chemistry approaches.
Life Cycle Assessment (LCA): Conducting a comprehensive LCA for this compound and its potential applications would provide a holistic view of its environmental footprint and help guide the development of more sustainable alternatives.
The table below highlights some interdisciplinary research areas and their potential outcomes:
| Research Area | Disciplines Involved | Potential Outcomes |
| Advanced Oxidation Processes | Environmental Engineering, Chemistry | Efficient water treatment technologies for removing chlorinated benzophenones. |
| Bioremediation | Microbiology, Environmental Engineering | Development of biological systems for the cleanup of contaminated sites. mines.edu |
| Green Synthesis | Organic Chemistry, Chemical Engineering | Environmentally friendly production methods with reduced waste and energy consumption. chemicalbook.com |
| Life Cycle Assessment | Environmental Science, Chemistry | Informed decision-making for the sustainable use and replacement of chemicals. nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Hydroxy-3,5,4'-trichlorobenzophenone, and how can reaction conditions be optimized?
- Methodology:
- Friedel-Crafts acylation followed by selective chlorination is a common approach. For example, benzophenone derivatives can be synthesized via acyl chloride intermediates reacting with phenol derivatives under acidic catalysis (e.g., AlCl₃). Chlorination can be achieved using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in non-polar solvents like CCl₄ .
- Optimization: Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of chlorinating agents to avoid over-chlorination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the target compound.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?
- Methodology:
- ¹H NMR: The hydroxyl proton (~δ 12-14 ppm) and aromatic protons (split into multiplets due to chlorine substituents) provide distinct splitting patterns. Chlorine’s electron-withdrawing effect deshields adjacent protons .
- Mass Spectrometry (EI-MS): Look for molecular ion peaks at m/z corresponding to the molecular formula (C₁₃H₇Cl₃O₂, exact mass ~291.4). Fragmentation patterns (e.g., loss of Cl or CO groups) aid in structural confirmation .
- IR: A strong O-H stretch (~3200 cm⁻¹) and carbonyl stretch (~1650 cm⁻¹) are characteristic. Chlorine substituents reduce symmetry, broadening absorption bands .
Advanced Research Questions
Q. How can contradictory data on the compound’s photostability and UV absorption properties be resolved?
- Methodology:
- Comparative Studies: Replicate experiments under controlled UV light (e.g., 254–365 nm) using standardized solvents (e.g., acetonitrile vs. methanol) to assess solvent effects on photodegradation .
- HPLC-UV Analysis: Quantify degradation products via reverse-phase HPLC with a C18 column and UV detection at λ = 220–307 nm (optimal for aromatic chlorinated compounds) .
- Quantum Chemical Calculations: Use DFT (Density Functional Theory) to model UV-Vis spectra and compare with experimental data to identify discrepancies in substituent effects .
Q. What in vitro models are suitable for evaluating the compound’s antioxidant or pro-oxidant activity?
- Methodology:
- DPPH/ABTS Assays: Measure radical scavenging activity at varying concentrations (1–100 µM). Note that chlorinated phenols may exhibit pro-oxidant behavior at higher concentrations due to redox cycling .
- Cell-Based Models: Use human keratinocytes (HaCaT) or liver cells (HepG2) to assess intracellular ROS levels via fluorescent probes (e.g., DCFH-DA). Compare with resveratrol (positive control for antioxidant activity) .
- Enzyme Inhibition: Test inhibition of cyclooxygenase (COX-2) or NADPH oxidase using ELISA kits. Chlorinated benzophenones may interfere with heme-containing enzymes .
Q. How does the compound interact with cellular receptors (e.g., aryl hydrocarbon receptor, AhR) in mechanistic studies?
- Methodology:
- AhR Activation Assay: Use luciferase reporter gene assays in Hepa-1 cells. Co-treat with AhR antagonists (e.g., CH223191) to confirm specificity .
- Western Blotting: Measure downstream targets (e.g., CYP1A1, Fas/FasL) in T-cells or hepatocytes. Chlorinated compounds may upregulate AhR-dependent apoptotic pathways, similar to resveratrol .
- Molecular Docking: Model the compound’s binding affinity to AhR’s ligand-binding domain using AutoDock Vina. Compare with known ligands (e.g., TCDD) .
Data Contradiction and Validation
Q. How to address inconsistencies in reported toxicity profiles across studies?
- Methodology:
- Dose-Response Meta-Analysis: Pool data from existing studies (e.g., IC₅₀ values in cell lines) to identify outlier datasets. Use Cochran’s Q-test to assess heterogeneity .
- Standardized Protocols: Adopt OECD guidelines (e.g., Test No. 423 for acute oral toxicity) to harmonize experimental conditions. Control for variables like solvent (DMSO vs. ethanol) and exposure duration .
- Metabolite Profiling: Use LC-MS/MS to identify toxic metabolites (e.g., quinone intermediates) that may explain discrepancies in cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
